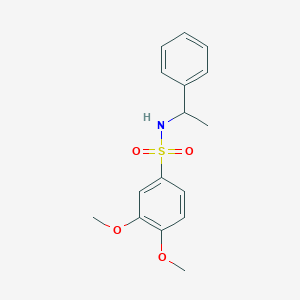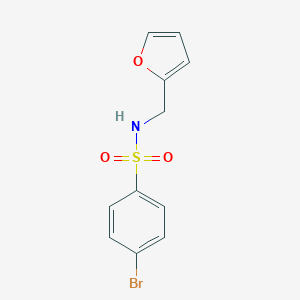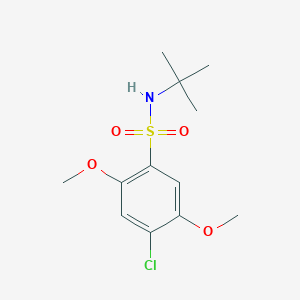![molecular formula C12H17NO4 B273556 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B273556.png)
2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, also known as BOHB, is a bicyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BOHB is a derivative of β-hydroxybutyrate (BHB), a ketone body that is produced in the liver during periods of fasting or carbohydrate restriction. BOHB is synthesized through the condensation of 2-oxoheptanoic acid and butylamine, followed by cyclization and carboxylation.
作用机制
The mechanism of action of 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain. 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has been shown to activate the G-protein-coupled receptor GPR109A, which is involved in the regulation of energy metabolism and inflammation. 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid also activates the histone deacetylase SIRT1, which is involved in the regulation of gene expression and cellular metabolism.
Biochemical and Physiological Effects:
2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has several biochemical and physiological effects, including the modulation of energy metabolism, inflammation, and oxidative stress. 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has been shown to increase mitochondrial biogenesis and improve energy metabolism in various tissues, including the brain, heart, and liver. 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid also reduces inflammation and oxidative stress by activating various antioxidant and anti-inflammatory pathways.
实验室实验的优点和局限性
One of the main advantages of using 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid in laboratory experiments is its ability to modulate various signaling pathways involved in energy metabolism, inflammation, and oxidative stress. 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid in laboratory experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, including the development of novel therapeutic agents for neurological disorders, the identification of new signaling pathways regulated by 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, and the optimization of 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid synthesis and delivery methods. Additionally, further research is needed to fully understand the mechanism of action of 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid and its potential applications in various fields.
合成方法
The synthesis of 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid involves several steps, including the condensation of 2-oxoheptanoic acid and butylamine, cyclization, and carboxylation. The first step involves the reaction of 2-oxoheptanoic acid with butylamine in the presence of a catalyst to form 2-(butylamino)heptanoic acid. The resulting compound is then cyclized through the formation of a lactam ring, followed by carboxylation to produce 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid.
科学研究应用
2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has been studied extensively for its potential applications in various fields, including medicine, biochemistry, and physiology. One of the most significant applications of 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has been shown to improve cognitive function and reduce the frequency and severity of seizures in animal models.
属性
产品名称 |
2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid |
|---|---|
分子式 |
C12H17NO4 |
分子量 |
239.27 g/mol |
IUPAC 名称 |
2-(butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid |
InChI |
InChI=1S/C12H17NO4/c1-2-3-6-13-11(14)9-7-4-5-8(17-7)10(9)12(15)16/h4-5,7-10H,2-3,6H2,1H3,(H,13,14)(H,15,16) |
InChI 键 |
SFKAVQDTLBPTMF-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1C2C=CC(C1C(=O)O)O2 |
规范 SMILES |
CCCCNC(=O)C1C2C=CC(C1C(=O)O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273484.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate](/img/structure/B273486.png)
![2-[1,3-Benzodioxol-5-yl(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B273492.png)

![3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-8(7H)-thione](/img/structure/B273498.png)



![{2-[3-(Ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B273506.png)
